molecular formula C3H4N2S B7768085 1H-imidazole-2-thiol

1H-imidazole-2-thiol

Cat. No.: B7768085
M. Wt: 100.14 g/mol
InChI Key: OXFSTTJBVAAALW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazole-2-thiol (CAS No: 872-35-5), also known as 2-mercaptoimidazole, is a versatile heterocyclic compound with the molecular formula C3H4N2S and a molecular weight of 100.14 g/mol . This solid compound is characterized by a high melting point of 228-231 °C and is a valuable scaffold in organic and medicinal chemistry due to its privileged structure found in numerous biologically active molecules . The compound's structure, featuring a thiol group attached to the imidazole ring, allows it to act as a key building block for the synthesis of more complex molecules. Researchers utilize it extensively in drug discovery, particularly in the development of novel therapeutic agents. Its derivatives are explored for a wide spectrum of biological activities, inspired by the success of benzimidazole-based drugs such as omeprazole (anti-ulcer), albendazole (anthelmintic), and telmisartan (anti-hypertensive) . Recent scientific literature highlights the significant potential of substituted imidazole- and benzimidazole-2-thiol analogs. These related compounds have demonstrated potent inhibitory activity against enzymes like α-glucosidase, with some showing IC50 values in the sub-micromolar range (e.g., 0.64 ± 0.05 μM), far exceeding the efficacy of the standard drug acarbose, indicating promise for managing type 2 diabetes . Furthermore, such derivatives are being investigated for ophthalmohypotensive activity, with some compounds effectively reducing intraocular pressure in models of steroid-induced glaucoma, positioning them as potential novel treatments for the disease . The thiol group and the heterocyclic nitrogen atoms make this compound a useful precursor in various synthetic transformations, including the synthesis of salts and other derivatives via reactions at the sulfur atom . Handle with care; this compound may cause skin and eye irritation and serious respiratory irritation

Properties

IUPAC Name

1H-imidazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S/c6-3-4-1-2-5-3/h1-2H,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFSTTJBVAAALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically involves three steps:

    Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.

    Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.

    Trinitration: Dinitrotoluene undergoes a final nitration to produce 2,4,6-trinitrotoluene.

Industrial Production Methods: In industrial settings, the production of 2,4,6-trinitrotoluene involves the use of large-scale nitration reactors. The process is carefully controlled to ensure the safety and purity of the final product. The reaction conditions typically include maintaining specific temperatures and using concentrated acids to achieve the desired nitration levels.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-trinitrotoluene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different by-products.

    Reduction: Reduction reactions can convert it into less nitrated compounds.

    Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as iron and hydrochloric acid are used.

    Substitution: Various reagents can be used depending on the desired substitution.

Major Products Formed:

    Oxidation: By-products such as carbon dioxide and water.

    Reduction: Less nitrated compounds like dinitrotoluene and mononitrotoluene.

    Substitution: Compounds with different functional groups replacing the nitro groups.

Scientific Research Applications

2,4,6-trinitrotoluene has several scientific research applications, including:

    Chemistry: It is used as a standard explosive in various chemical studies and experiments.

    Biology: Research on its environmental impact and biodegradation.

    Medicine: Limited use in medical research due to its toxicity.

    Industry: Widely used in the mining and construction industries for blasting purposes.

Mechanism of Action

The explosive properties of 2,4,6-trinitrotoluene are due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves breaking the chemical bonds within the molecule, resulting in the formation of gases such as nitrogen, carbon dioxide, and water vapor. This rapid release of gases creates a high-pressure shock wave, leading to an explosion.

Comparison with Similar Compounds

Key Observations:

  • N-Alkylation (e.g., methyl, benzyl) enhances stability and modulates electronic properties, improving bioavailability .
  • Electron-Withdrawing Groups (e.g., NO₂ in 1-(4-nitrophenyl) derivatives) increase electrophilicity, favoring interactions with biological targets .
  • Saturated Imidazoline Derivatives (e.g., 4,5-dihydro) exhibit reduced aromaticity, altering reactivity in regioselective ferrocenylalkylation .

Reactivity Differences

  • Thiol vs. Thione Reactivity : While this compound primarily undergoes S-alkylation, its thione tautomer (e.g., in 1-methyl-4,5-dihydro derivatives) participates in N-alkylation under biphasic conditions .
  • Coumarin Conjugation : Substituents on coumarin (e.g., F, Cl) influence conjugation yields and bioactivity. For example, 3c (6’-Cl) shows 65% yield vs. 3b (6’-F, 75% yield) .

Data Tables

Table 2: Physical Properties of Selected Coumarin Conjugates

Compound R Group MP (°C) Yield (%) ¹H-NMR δ (SCH₂)
3b 6’-F 258–259 75 3.99
3c 6’-Cl 266–270 65 3.98
3d 6’-Br 276–277 74 3.98
3e 8’-OMe 72

Table 3: Pharmacologically Active Derivatives

Compound Activity IC₅₀ (µM) Reference
8-Mercaptoinosine conjugates IMPDH inhibition 0.12
5-(4-Chlorophenyl)-1-(2,3-dichlorophenyl) derivative Leukemia cell cytotoxicity 1.8

Q & A

Q. What are the common synthetic routes for preparing 1H-imidazole-2-thiol and its derivatives in laboratory settings?

  • Methodological Answer : this compound derivatives are typically synthesized via cyclization reactions or multi-step substitutions. For example:
  • Cyclization of amido-nitriles using nickel catalysts yields derivatives like 1-ethyl-5-phenyl-1H-imidazole-2-thiol .

  • Reaction with isothiocyanates in the presence of triethylamine forms thiol-substituted imidazoles .

  • Alkylation of thiol groups using ethyl chloroacetate and bases like K2_2CO3_3 generates thioether derivatives .

  • Multi-step protocols involving halogenated intermediates (e.g., chloro- or nitro-substituted aryl groups) enable structural diversification .

    Table 1: Comparison of Synthetic Methods

    MethodKey Reagents/ConditionsYield RangeReference
    CyclizationAmido-nitrile, Ni catalyst60-75%
    Isothiocyanate couplingTriethylamine, RT50-85%
    Thioether formationAlkyl halide, K2_2CO3_370-90%

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound derivatives?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and ring proton environments (e.g., distinguishing thiol tautomers) .
  • IR Spectroscopy : Identifies S-H (2500–2600 cm1^{-1}) and C=S (1200–1400 cm1^{-1}) stretching vibrations .
  • X-ray Crystallography : Resolves tautomeric forms and hydrogen-bonding networks using SHELX software for refinement .
  • Mass Spectrometry : HRMS validates molecular formulas, especially for nitro- or halogen-substituted derivatives .

Q. What are the primary biological activities associated with this compound derivatives, and how are these activities typically assessed?

  • Methodological Answer :
  • Antimicrobial Activity : Evaluated via broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

  • Anticancer Potential : Screened using MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC50_{50} values compared to reference drugs .

  • Enzyme Inhibition : COX-1/2 inhibition assays measure reduced prostaglandin production via ELISA .

  • Antiviral Screening : Plaque reduction assays against viruses like HSV-1 .

    Table 2: Representative Biological Activities

    DerivativeActivity (IC50_{50}/MIC)Assay TypeReference
    1-Ethyl-5-phenyl derivativeAnticancer: 12 μM (HeLa)MTT assay
    Nitrophenyl-substitutedAntimicrobial: 8 μg/mL (S. aureus)Microdilution
    Methoxy-chloro derivativeCOX-2 inhibition: 85% at 10 μMEnzyme assay

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer :
  • Control for Substituent Effects : Compare derivatives with identical substituents but divergent results; steric/electronic differences (e.g., nitro vs. methoxy groups) significantly alter bioactivity .
  • Standardize Assay Conditions : Variations in cell line viability (e.g., passage number) or microbial strain selection can skew results. Replicate studies under ISO-certified protocols .
  • Meta-Analysis : Use computational tools (e.g., Cheminformatics platforms) to aggregate data and identify structure-activity trends across publications .

Q. What computational chemistry approaches are employed to predict the reactivity and interaction mechanisms of this compound derivatives with biological targets?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-enzyme interactions (e.g., COX-2 binding pockets) to prioritize derivatives for synthesis .
  • QSAR Modeling : Relate substituent descriptors (e.g., Hammett σ values) to bioactivity using partial least squares regression .
  • DFT Calculations : Predict tautomer stability (thiol vs. thione forms) and redox potentials using Gaussian software .

Q. What strategies optimize the reaction yield and purity of this compound derivatives under varying catalytic conditions?

  • Methodological Answer :
  • Catalyst Screening : Compare Ni (60% yield) vs. Pd (lower efficiency) in cyclization reactions; optimize ligand-metal ratios .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitro-substituted intermediates but may require post-reaction dialysis .
  • DOE (Design of Experiments) : Use response surface methodology to balance temperature, catalyst loading, and reaction time for maximal yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.